molecular formula C13H7NO4 B8370748 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid

5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid

Cat. No.: B8370748
M. Wt: 241.20 g/mol
InChI Key: WCTUPXVVWLQAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C13H7NO4 and its molecular weight is 241.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7NO4

Molecular Weight

241.20 g/mol

IUPAC Name

5-oxochromeno[2,3-b]pyridine-7-carboxylic acid

InChI

InChI=1S/C13H7NO4/c15-11-8-2-1-5-14-12(8)18-10-4-3-7(13(16)17)6-9(10)11/h1-6H,(H,16,17)

InChI Key

WCTUPXVVWLQAEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3 g of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carbonitrile, 30 ml of sulfuric acid, 30 ml of acetic acid and 30 ml of water is heated under reflux for 3 hours. The reaction mixture is poured on ice, and adjusted to pH 3 by addition of 10% sodium hydroxide. The crystalline precipitate is filtered off and recrystallized from a mixture of dioxane and dimethylformamide to give 1.5 g of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid melting at 293°-294°C.
Quantity
3 g
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reactant
Reaction Step One
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30 mL
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reactant
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30 mL
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reactant
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30 mL
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solvent
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 2 g of 2-(p-carboxyphenoxy)nicotinic acid and 30 g of concentrated sulfuric acid is stirred at 180°-190°C for 40 minutes on an oil bath. After cooling with water, the reaction mixture is poured into ice water. A jelly-like substance produced crystallizes on heating. The crystals are filtered off, washed thoroughly with water, and recrystallized from aqueous dioxane to give 1.5 g of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7 -carboxylic acid melting at 293°-294°C.
Name
2-(p-carboxyphenoxy)nicotinic acid
Quantity
2 g
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reactant
Reaction Step One
Quantity
30 g
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reactant
Reaction Step One
[Compound]
Name
ice water
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